molecular formula C16H16N4O4S B2669354 N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-39-0

N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2669354
CAS RN: 946372-39-0
M. Wt: 360.39
InChI Key: ZTGRAFILSQNHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

A study on related quinazoline derivatives demonstrated their potential in antimalarial activity, showing significant efficacy against Plasmodium berghei in mice. The research highlighted the relationship between structural modifications and antimalarial potency, indicating that the substitution pattern on the phenyl ring could influence the compound's effectiveness (Werbel et al., 1986).

EGFR Ligand Synthesis

Research on N2S2-Quinazoline, a related compound, involved its synthesis for use as an epidermal growth factor receptor (EGFR) ligand. This process demonstrates the compound's relevance in receptor-targeted therapy, potentially offering insights into developing targeted treatments for various cancers (Zou Mei-fen, 2012).

Photo-Disruptive and Molecular Docking Studies

Another study on quinazolinone derivatives revealed their photo-active properties towards plasmid DNA under UV irradiation. This research provides valuable insights into designing photo-chemotherapeutics, with specific derivatives showing enhanced activity due to structural modifications. Molecular docking studies further supported these findings, indicating potential for anticancer and antimicrobial applications (Mikra et al., 2022).

Antimicrobial Activity

A study on thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, highlighted their antimicrobial potential. This suggests that structurally similar compounds might possess antimicrobial properties, warranting further investigation into their use as antimicrobial agents (Baviskar et al., 2013).

Antifolate Inhibitors

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase presents another potential application. These compounds demonstrated significant antitumor and antibacterial properties, suggesting that similar structural motifs in N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide could be explored for similar biological activities (Gangjee et al., 1996).

properties

IUPAC Name

N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-14(17-10-5-7-11(8-6-10)20(23)24)9-25-15-12-3-1-2-4-13(12)18-16(22)19-15/h5-8H,1-4,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRAFILSQNHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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